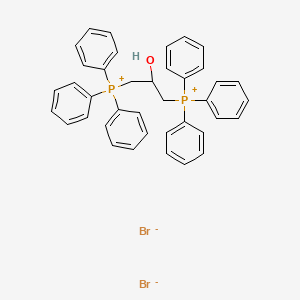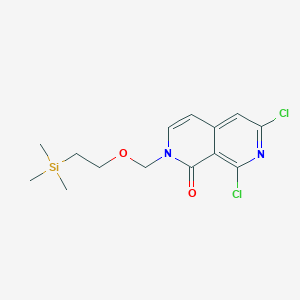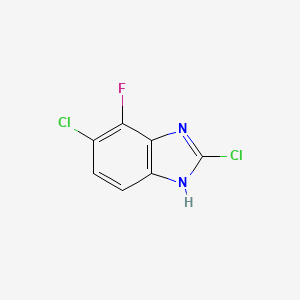![molecular formula C14H14OS B12845316 [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol: is an organic compound that features a biphenyl structure with a methanol group and a methylsulfanyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting biphenyl compound is then reduced using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions:
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated biphenyl compounds.
科学研究应用
Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes .
作用机制
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
相似化合物的比较
Biphenyl: A simpler structure without the methylsulfanyl and methanol groups.
4’-(Methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Contains two methylsulfanyl groups but lacks the methanol group.
Uniqueness: The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol makes it unique compared to other biphenyl derivatives.
属性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC 名称 |
[3-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3 |
InChI 键 |
DEJDTZDFUAKSCV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


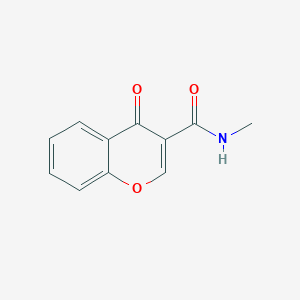

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
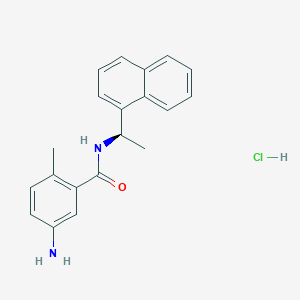
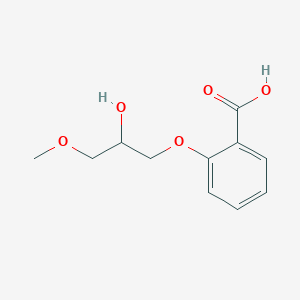
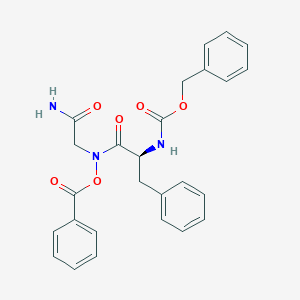
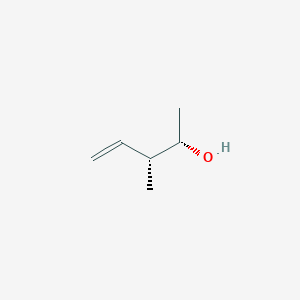
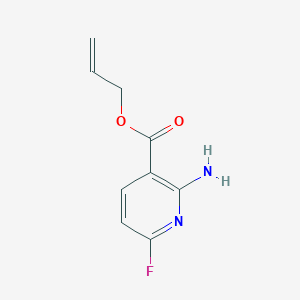
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
